Cas no 886370-02-1 (2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one)

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by its trifluoromethyl and fluoro-substituted phenyl groups. This compound exhibits high electrophilicity due to the electron-withdrawing effects of the fluorine atoms, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its structural features enhance reactivity in nucleophilic substitution and condensation reactions, while the fluorine substituents contribute to improved metabolic stability and lipophilicity in derived compounds. The presence of both trifluoromethyl and fluoro groups also allows for fine-tuning of steric and electronic properties, making it useful in the development of bioactive molecules. Suitable for controlled reactions under anhydrous conditions.
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one structure
886370-02-1 structure
Product name:2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
CAS No:886370-02-1
MF:C9H6F4O
MW:206.136956691742
CID:873154
PubChem ID:24726830

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(4-fluoro-2-methyl-phenyl)ethanone
    • 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone
    • 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
    • 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
    • AB08957
    • 886370-02-1
    • DTXSID30645221
    • CS-0280519
    • EN300-1928353
    • A861656
    • MFCD01320001
    • AKOS012259362
    • MDL: MFCD01320001
    • Inchi: InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
    • InChI Key: MGSWWZBSVVEQTP-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1C(=O)C(F)(F)F)F

Computed Properties

  • Exact Mass: 206.03500
  • Monoisotopic Mass: 206.03547746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.87910

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
207025-2g
2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
886370-02-1 97%
2g
£598.00 2022-03-01
Enamine
EN300-1928353-2.5g
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
886370-02-1
2.5g
$1370.0 2023-09-17
Enamine
EN300-1928353-1.0g
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
886370-02-1
1g
$871.0 2023-05-31
A2B Chem LLC
AB99281-5g
2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
886370-02-1 97%
5g
$1405.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351189-500mg
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
886370-02-1 95+%
500mg
¥15048.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351189-250mg
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
886370-02-1 95+%
250mg
¥14414.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351189-50mg
2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
886370-02-1 95+%
50mg
¥13176.00 2024-04-26
abcr
AB367037-5g
2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, 97%; .
886370-02-1 97%
5g
€1529.50 2024-04-16
A2B Chem LLC
AB99281-2g
2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
886370-02-1 97%
2g
$709.00 2023-12-29
A2B Chem LLC
AB99281-500mg
2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
886370-02-1 97%
500mg
$237.00 2024-04-19

Additional information on 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one: A Comprehensive Overview

2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one, also known by its CAS Registry Number 886370-02-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of ketones and features a unique combination of fluorinated substituents, which contribute to its distinctive chemical properties and potential applications.

The molecular structure of 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one consists of a central ketone group attached to a trifluoromethyl group and a substituted phenyl ring. The phenyl ring is further substituted with a fluorine atom at the para position and a methyl group at the ortho position. This arrangement imparts the molecule with both electron-withdrawing and electron-donating groups, creating a dynamic balance that influences its reactivity and stability.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one has been explored in various contexts, including as a potential lead compound for the development of novel therapeutic agents. Researchers have investigated its role in modulating enzyme activity and its potential as a ligand in receptor-based drug design.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic acyl substitution and Friedel-Crafts acylation. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound.

The physical properties of 886370-02-1 are well-documented, with studies reporting its melting point, boiling point, and solubility characteristics. These properties are critical for determining its suitability in various industrial and pharmaceutical applications. For instance, its solubility in organic solvents makes it an ideal candidate for use in organic reactions requiring precise control over reaction conditions.

In addition to its chemical significance, this compound has garnered attention for its potential biological activity. Preclinical studies have demonstrated that it exhibits selective activity against certain enzymes implicated in disease pathways. This has led to further investigations into its potential as an anti-inflammatory or anti-cancer agent.

The application of computational chemistry tools has greatly enhanced our understanding of the molecular interactions involving 886370-02-1. Molecular docking studies have provided insights into how this compound interacts with target proteins at the atomic level. Such studies are invaluable for guiding medicinal chemists in optimizing lead compounds for therapeutic purposes.

In conclusion, 886370-02-1, or 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one, represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic and computational techniques, positions it as a valuable tool in modern chemical research.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:886370-02-1)2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
A861656
Purity:99%
Quantity:1g
Price ($):298.0